molecular formula C15H12ClN3OS B362680 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B362680
M. Wt: 317.8 g/mol
InChI Key: QWCCPFNBTXBJLC-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been found to exhibit significant anti-acetylcholinesterase activity , suggesting that acetylcholinesterase could be a potential target. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

Given its anti-acetylcholinesterase activity , it may inhibit the function of acetylcholinesterase, leading to an increase in acetylcholine levels. This can enhance cholinergic nerve transmission, which could have potential therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted using computational tools . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were calculated . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

Its anti-acetylcholinesterase activity suggests that it could increase acetylcholine levels, enhancing cholinergic nerve transmission . This could potentially have therapeutic effects in conditions characterized by acetylcholine deficiency.

Action Environment

The compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that environmental factors such as light, pH, and temperature can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCCPFNBTXBJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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